molecular formula C9H10O3S B7960968 Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate

Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate

Cat. No.: B7960968
M. Wt: 198.24 g/mol
InChI Key: BPAACSQTHAQUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyran ring precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydride, organolithium compounds; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The specific pathways involved depend on the particular application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-3-carboxylate share structural similarities with Methyl 4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate.

    Pyran Derivatives: Compounds like 2H-pyran-3-carboxylate and 4H-pyran-3-carboxylate also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of both thiophene and pyran rings in its structure, which imparts distinct chemical reactivity and potential for diverse applications. This dual-ring system allows for a broader range of chemical modifications and interactions compared to compounds with only one type of ring .

Properties

IUPAC Name

methyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-11-9(10)7-5-13-8-4-12-3-2-6(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAACSQTHAQUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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